molecular formula C20H17N5O4S3 B2686378 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide CAS No. 921491-13-6

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Cat. No.: B2686378
CAS No.: 921491-13-6
M. Wt: 487.57
InChI Key: BPFWQABAGCFYGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d]thiazole ring substituted with a methylsulfonyl group and a thiazole ring substituted with a phenylureido group, connected via an acetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole and thiazole intermediates, followed by their functionalization and coupling.

    Preparation of Benzo[d]thiazole Intermediate: The benzo[d]thiazole ring can be synthesized via a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone. The methylsulfonyl group is introduced through sulfonation using methylsulfonyl chloride in the presence of a base such as triethylamine.

    Preparation of Thiazole Intermediate: The thiazole ring is synthesized by reacting α-haloketones with thiourea. The phenylureido group is introduced by reacting the thiazole intermediate with phenyl isocyanate.

    Coupling Reaction: The final step involves coupling the benzo[d]thiazole and thiazole intermediates via an acetamide linkage. This can be achieved through an amidation reaction using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration, halogens (Cl2, Br2) for halogenation, and sulfuric acid for sulfonation.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Nitro, halo, and sulfonyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit key enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide: shares structural similarities with other benzo[d]thiazole and thiazole derivatives, such as:

Uniqueness

  • The unique combination of the benzo[d]thiazole and thiazole rings, along with the specific functional groups, gives this compound distinct chemical and biological properties. This uniqueness may contribute to its potential as a therapeutic agent or a valuable tool in scientific research.

Properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4S3/c1-32(28,29)14-7-8-15-16(10-14)31-20(23-15)24-17(26)9-13-11-30-19(22-13)25-18(27)21-12-5-3-2-4-6-12/h2-8,10-11H,9H2,1H3,(H,23,24,26)(H2,21,22,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFWQABAGCFYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.